molecular formula C16H16N2O2S B277554 N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide

N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No. B277554
M. Wt: 300.4 g/mol
InChI Key: YBIKCPKJDVVSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide, also known as PBN, is a stable nitroxide radical widely used in scientific research. PBN is a unique compound that possesses antioxidant properties, making it a valuable tool for investigating oxidative stress-related diseases.

Mechanism of Action

N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) in biological systems. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can also inhibit lipid peroxidation, which is a process that damages cell membranes and leads to cell death. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant properties.
Biochemical and Physiological Effects
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to have a range of biochemical and physiological effects. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can reduce oxidative stress in cells and tissues, which can lead to improved cellular function and reduced inflammation. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has also been shown to improve mitochondrial function, which is important for energy production in cells. In addition, N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has several advantages for lab experiments. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide is a stable compound that can be easily synthesized and purified. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide is also relatively non-toxic, which makes it a safe compound to use in biological systems. However, N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has some limitations for lab experiments. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can interfere with some assays that measure ROS levels, which may lead to inaccurate results. In addition, N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

For research on N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide include the development of N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide analogs, investigation of its role in aging and age-related diseases, and its potential therapeutic applications for neurodegenerative diseases.

Synthesis Methods

N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide is synthesized by reacting 2-mercaptobenzothiazole with nitrosyl chloride. The reaction is carried out in the presence of an organic base, such as triethylamine, and a solvent, such as chloroform or dichloromethane. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been used in a wide range of scientific research applications, including neuroprotection, cancer therapy, and cardiovascular disease. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to protect the brain from ischemic injury, reduce oxidative stress in cancer cells, and improve cardiovascular function in animal models.

properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

1,1-dioxo-N-phenyl-N-propyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H16N2O2S/c1-2-12-18(13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)21(19,20)17-16/h3-11H,2,12H2,1H3

InChI Key

YBIKCPKJDVVSEP-UHFFFAOYSA-N

SMILES

CCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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